molecular formula C15H22N2O2 B12506381 2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide

2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide

Cat. No.: B12506381
M. Wt: 262.35 g/mol
InChI Key: RUXCYJNYGAZENR-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide is an organic compound that has garnered interest in various fields of scientific research. This compound features a phenoxy group substituted with a methyl group at the 3-position, an acetamide moiety, and a piperidin-4-ylmethyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 3-methylphenol, undergoes a nucleophilic substitution reaction with an appropriate halogenated acetic acid derivative to form 2-(3-methylphenoxy)acetic acid.

    Amidation Reaction: The 2-(3-methylphenoxy)acetic acid is then converted to its corresponding acyl chloride using reagents such as thionyl chloride (SOCl2). The acyl chloride is subsequently reacted with piperidin-4-ylmethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The acetamide moiety can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The phenoxy and piperidinyl groups may facilitate binding to enzymes or receptors, modulating their activity. The acetamide moiety can participate in hydrogen bonding, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide: Similar structure with a methyl group at the 4-position.

    2-(3-chlorophenoxy)-N-(piperidin-4-ylmethyl)acetamide: Chlorine substituent instead of a methyl group.

    2-(3-methylphenoxy)-N-(morpholin-4-ylmethyl)acetamide: Morpholine ring replacing the piperidine ring.

Uniqueness

2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide is unique due to the specific positioning of the methyl group on the phenoxy ring and the presence of the piperidin-4-ylmethyl group. These structural features contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide

InChI

InChI=1S/C15H22N2O2/c1-12-3-2-4-14(9-12)19-11-15(18)17-10-13-5-7-16-8-6-13/h2-4,9,13,16H,5-8,10-11H2,1H3,(H,17,18)

InChI Key

RUXCYJNYGAZENR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2CCNCC2

Origin of Product

United States

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